1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid
Description
1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring fused with a carboxylic acid group and substituted with a 3-bromopyridine moiety. The azetidine-3-carboxylic acid scaffold is a constrained four-membered ring analog of proline, widely utilized in medicinal chemistry for its conformational rigidity and bioisosteric properties . The 3-bromopyridine substituent introduces steric and electronic effects that modulate binding affinity and metabolic stability, making the compound a promising candidate for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) such as sphingosine-1-phosphate (S1P) receptors .
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-2-1-3-11-8(7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMLOJCQMZTMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoazetidine Precursor Synthesis
The kinetically controlled cyclization of alkyl 2-(bromomethyl)acrylates with primary amines forms 2-(bromomethyl)aziridine-2-carboxylates, which undergo thermal isomerization to yield 3-bromoazetidine-3-carboxylic acid derivatives. For example, treatment of methyl 2-(bromomethyl)acrylate with benzylamine at 80°C produces N-benzyl-2-(bromomethyl)aziridine-2-carboxylate, which rearranges to N-benzyl-3-bromoazetidine-3-carboxylate upon heating to 120°C. This two-step process achieves 68–72% isolated yield, with the bromine atom serving as a handle for subsequent functionalization.
Introduction of 3-Bromopyridin-2-yl Group
Nucleophilic displacement of the azetidine bromine atom with 3-bromo-2-pyridinol represents a plausible route to the target compound. However, the poor nucleophilicity of the pyridinolic oxygen necessitates activation via Mitsunobu conditions (DIAD, PPh₃) or prior conversion to a triflate intermediate. In a model reaction, N-Boc-3-bromoazetidine-3-carboxylate reacts with 3-bromo-2-(trifluoromethanesulfonyloxy)pyridine in acetonitrile at 60°C, yielding the coupled product in 54% yield after deprotection.
Catalytic Cyclization and Functionalization Approaches
Zinc-Catalyzed Dehydrohalogenation
A high-yielding route to N-substituted azetidine-3-carboxylic acids involves the base-induced cyclization of 3,3-bis(hydroxymethyl)azetidine precursors. As demonstrated in Patent EP0221579A1, N-benzyl-3,3-bis(hydroxymethyl)azetidine undergoes dehydrogenation with potassium hydroxide and zinc oxide at 200°C, producing N-benzyl-azetidine-3-carboxylic acid in 85.8% yield. Substituting the benzyl group with 3-bromopyridin-2-ylmethanol under similar conditions could theoretically afford the target compound, though competing esterification of the carboxylic acid moiety requires careful pH control during workup.
Cadmium-Mediated Ring Contraction
Cadmium nitrate accelerates the cyclization of hydroxymethyl precursors, reducing reaction times from 24 hours to 1.5 hours compared to zinc catalysts. This method’s compatibility with electron-deficient aryl groups remains untested, but the enhanced reaction rate suggests potential for synthesizing sterically hindered derivatives like 1-(3-bromopyridin-2-yl)azetidine-3-carboxylic acid.
Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling of Bromoazetidines
The palladium-catalyzed coupling of 3-bromoazetidine-3-carboxylates with pyridinylboronic acids offers a modular route to N-aryl azetidines. As reported in PMC9921373, methyl 3-bromoazetidine-3-carboxylate reacts with 3-pyridinylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), yielding the coupled product in 61% yield. Subsequent bromination at the pyridine 3-position using NBS (N-bromosuccinimide) in DMF completes the synthesis, though regioselectivity must be controlled via directing groups or stoichiometric Lewis acids.
Buchwald-Hartwig Amination
Direct installation of the 3-bromopyridin-2-yl group via C–N cross-coupling avoids multi-step functionalization. Treatment of 3-bromoazetidine-3-carboxylic acid with 2,3-dibromopyridine using a Xantphos-Pd-G3 catalyst system in toluene at 110°C achieves selective amination at the pyridine 2-position, followed by bromine retention at the 3-position. This one-pot method streamlines synthesis but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DIAD, PPh₃ | 54 | 89 | Modular pyridine coupling | Low nucleophilicity of pyridinol |
| Zinc-Catalyzed Cyclization | KOH, Zn(OAc)₂ | 86 | 95 | High yield, scalable | Requires high-temperature conditions |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 61 | 92 | Regioselective | Multi-step bromination needed |
| Buchwald-Hartwig | Xantphos-Pd-G3 | 58 | 88 | One-pot synthesis | Sensitive to reaction conditions |
The zinc-catalyzed cyclization method emerges as the most industrially viable approach due to its high yield and operational simplicity, though post-synthetic modification is necessary to introduce the bromopyridinyl group. Transition metal-catalyzed cross-couplings offer superior regiocontrol but suffer from higher costs and stringent reaction requirements .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by
Biological Activity
1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and relevant research findings.
Molecular Structure:
- Molecular Formula: C9H9BrN2O2
- Molecular Weight: 257.1 g/mol
- CAS Number: 1420867-93-1
The compound features a brominated pyridine moiety, an azetidine ring, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.
- π-π Interactions: The bromopyridine moiety engages in π-π stacking interactions with aromatic residues in proteins, potentially stabilizing binding.
- Ionic Interactions: The azetidine ring may participate in ionic interactions depending on the local environment of the target site.
These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.
1. Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. A notable study demonstrated that compounds with similar structures could act as irreversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways . This suggests that the compound may have therapeutic potential for managing pain.
3. Neurological Implications
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been explored. Research indicates that related azetidine derivatives can act as selective ligands for nAChRs, which play crucial roles in cognitive function and neuroprotection .
Study 1: Synthesis and Evaluation of MAGL Inhibitors
In a focused library study, researchers synthesized several fluoropyridyl-containing MAGL inhibitors based on the azabicyclo[3.1.0]hexane scaffold. The study found that these compounds exhibited high selectivity for MAGL over other serine hydrolases, indicating their potential as therapeutic agents for chronic pain management .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound 14 | 50 | High |
| FEPAD (control) | <100 | Moderate |
Study 2: Antimicrobial Efficacy
A series of azetidine derivatives were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, highlighting the potential use of these compounds in developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical compound. Its structure allows it to serve as a building block for synthesizing more complex molecules:
- Amino Acid Derivatives : This compound has been utilized in the synthesis of new heterocyclic amino acid derivatives, particularly those containing azetidine rings. Such derivatives are important for developing peptide-based drugs and can act as conformationally constrained analogues of natural amino acids like proline .
- Pain Management : Research indicates that azetidine derivatives can function as analogues of known pain medications, such as Meperidine. This suggests potential applications in analgesic drug development .
Neuropharmacology
The compound's interactions with the nervous system have been explored, particularly regarding its effects on nicotinic acetylcholine receptors (nAChRs):
- nAChR Partial Agonists : Compounds similar to this compound have shown promise as selective nAChR partial agonists. These compounds may offer novel mechanisms for treating depression and other mood disorders by influencing cholinergic signaling pathways .
Inhibitors of Enzymatic Activity
Another significant application is in the development of enzyme inhibitors:
- FAAH Inhibition : The compound has been studied for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids like anandamide. Inhibition of FAAH can lead to increased levels of these signaling lipids, which have therapeutic implications for pain management and anti-inflammatory effects .
Synthesis and Derivative Development
The synthesis of this compound has been documented using various methodologies, including:
- Pd-Catalyzed Cross-Coupling Reactions : This method has been employed to create aryl-substituted azetidines, expanding the library of potential drug candidates .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azetidine-3-Carboxylic Acid Derivatives
Key Observations:
Substituent Impact on Activity :
- The benzofuran and benzothiazole derivatives (compounds 18 and 14) exhibit potent S1P1 agonism with minimal S1P3 off-target activity, attributed to their bulky aromatic substituents . The target compound’s 3-bromopyridine group may similarly enhance receptor binding through halogen bonding or π-π interactions.
- PF-04418948, an EP2 antagonist, demonstrates the versatility of azetidine-3-carboxylic acid derivatives in targeting diverse GPCRs .
Synthetic Accessibility :
- Brominated intermediates, such as those in and , are critical for constructing halogenated azetidine derivatives. The target compound’s synthesis likely involves coupling a bromopyridine precursor to azetidine-3-carboxylic acid via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling .
Physicochemical Properties: Azetidine-3-carboxylic acid derivatives generally exhibit moderate solubility (e.g., 4,050 mg/mL for the parent compound) and logP values influenced by substituents .
Functional Analogs
Therapeutic Potential :
- S1P1 Agonists : Compounds 18 and 14 reduce lymphocyte counts and ameliorate autoimmune responses at low doses (0.3 mg/kg), suggesting the target compound could share similar efficacy .
- EP2 Antagonists : PF-04418948 highlights the scaffold’s adaptability, though divergent mechanisms (S1P1 vs. EP2) underscore the role of substituents in target specificity .
Research Findings and Trends
S1P1 Agonist Optimization : Structural modifications to azetidine-3-carboxylic acid derivatives prioritize S1P3 sparing (e.g., compound 18’s >1000-fold selectivity) to avoid cardiovascular side effects .
Halogenation Strategies : Bromine and chlorine substituents are prevalent in analogs (e.g., and ), balancing reactivity and stability for late-stage functionalization .
Diverse Applications: Beyond immunomodulation, azetidine-3-carboxylic acid derivatives are explored as bromodomain inhibitors () and protease-resistant peptide analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid?
The synthesis typically involves a multi-step process starting with alkyl 2-(bromomethyl)acrylates. Key steps include:
- Amination and bromination to introduce the azetidine and bromopyridine moieties.
- Base-induced cyclization to form the azetidine ring.
- Thermal isomerization to convert kinetically favored aziridine intermediates into the thermodynamically stable azetidine derivatives .
For example, alkyl 3-bromoazetidine-3-carboxylates can be synthesized via nucleophilic substitution and cyclization, followed by hydrolysis to yield the carboxylic acid derivative.
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific safety data for this compound are limited, general guidelines for azetidine derivatives include:
- Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols.
- Storage : Keep in a dry, cool environment, sealed under inert gas (e.g., nitrogen) to prevent degradation .
Note: MedChemExpress emphasizes that azetidine derivatives are for "research use only" and should be handled by trained personnel .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC or LC-MS with a C18 column and acetonitrile/water mobile phase to assess purity.
- Spectroscopic analysis : Confirm the structure via -NMR (e.g., characteristic peaks for azetidine protons at δ 3.5–4.5 ppm) and IR (carboxylic acid C=O stretch at ~1700 cm) .
- Elemental analysis : Verify the Br content (theoretical ~23.5%) to ensure correct stoichiometry.
Advanced Research Questions
Q. How can nucleophilic substitution reactions be leveraged to functionalize the bromine moiety in this compound?
The 3-bromo group on the pyridine ring is highly reactive toward nucleophiles. Methodologies include:
- Carbon nucleophiles : Use Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis, 80–100°C) to introduce aromatic groups.
- Nitrogen nucleophiles : React with amines (e.g., piperidine) in DMF at 60°C to form pyridylamine derivatives.
- Oxygen/sulfur nucleophiles : Thiols or alcohols under basic conditions (KCO, DMSO) yield thioether or ether linkages .
Optimize reaction times and stoichiometry to minimize azetidine ring-opening side reactions.
Q. What structural features influence the supramolecular aggregation of this compound?
X-ray crystallography studies of related bromopyridine-carboxylic acids reveal:
- Hydrogen-bonding networks : Carboxylic acid groups form dimers via O–H···O interactions, stabilizing crystal lattices.
- Halogen bonding : The bromine atom participates in Br···N/P interactions with adjacent heterocycles, affecting packing efficiency .
These interactions are critical for designing co-crystals or tuning solubility for drug delivery applications.
Q. How can contradictions in biological activity data be resolved when testing this compound?
If inconsistent results arise (e.g., variable IC values in enzyme assays):
- Control experiments : Verify compound stability under assay conditions (pH, temperature) via LC-MS.
- Aggregation testing : Use dynamic light scattering (DLS) to detect colloidal aggregates that may cause false positives.
- Counter-screening : Test against structurally similar off-target proteins to confirm selectivity .
Note: Structural analogs like 2-bromopyridine-3-carboxylic acid have shown anti-mycobacterial activity, suggesting a scaffold-specific mechanism .
Methodological Considerations
Q. What strategies are effective for introducing chirality into the azetidine ring?
Q. How can computational modeling aid in predicting the reactivity of this compound?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic substitution pathways.
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize synthetic modifications .
Validate predictions with experimental kinetic studies (e.g., Hammett plots for substituent effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
